molecular formula C7H13Cl2N3 B2468964 5-(2-Aminoethyl)-2-pyridinamine dihydrochloride CAS No. 2230913-11-6

5-(2-Aminoethyl)-2-pyridinamine dihydrochloride

Cat. No. B2468964
CAS RN: 2230913-11-6
M. Wt: 210.1
InChI Key: AAMAFALDCZFTQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-Aminoethyl)-2-pyridinamine dihydrochloride is a chemical compound with the CAS Number: 1909309-29-0 . It is a powder with a molecular weight of 211.09 .


Synthesis Analysis

The synthesis of similar compounds involves the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis . Another method involves the reaction of protected triethylene tetramine with hydrochloric acid in an aqueous system .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H10N2O.2ClH/c8-4-3-6-1-2-7(10)9-5-6;;/h1-2,5H,3-4,8H2,(H,9,10);2*1H .


Chemical Reactions Analysis

The reactivity and uses of similar compounds are primarily used as a crosslinker (“hardener”) in epoxy curing .


Physical And Chemical Properties Analysis

This compound has a melting point of 214-215°C . It is stored at room temperature and is shipped at normal temperature .

Scientific Research Applications

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

5-(2-aminoethyl)pyridin-2-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3.2ClH/c8-4-3-6-1-2-7(9)10-5-6;;/h1-2,5H,3-4,8H2,(H2,9,10);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAMAFALDCZFTQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1CCN)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Aminoethyl)-2-pyridinamine dihydrochloride

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